1,4-Didodecylnaphthalene
Description
Properties
CAS No. |
28680-67-3 |
|---|---|
Molecular Formula |
C34H56 |
Molecular Weight |
464.8 g/mol |
IUPAC Name |
1,4-didodecylnaphthalene |
InChI |
InChI=1S/C34H56/c1-3-5-7-9-11-13-15-17-19-21-25-31-29-30-32(34-28-24-23-27-33(31)34)26-22-20-18-16-14-12-10-8-6-4-2/h23-24,27-30H,3-22,25-26H2,1-2H3 |
InChI Key |
YCIGVZPUYBRFEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C2=CC=CC=C12)CCCCCCCCCCCC |
Origin of Product |
United States |
Synthetic Methodologies for 1,4 Didodecylnaphthalene and Its Derivatives
Historical Context of Naphthalene (B1677914) Derivatization Approaches
The derivatization of naphthalene has a rich history, initially driven by the need for dyestuffs and other commercially important chemicals. Early methods for introducing functional groups onto the naphthalene ring often involved harsh reaction conditions and lacked the selectivity of modern techniques. Processes like Friedel-Crafts alkylation, sulfonation, and nitration were common, but often resulted in mixtures of isomers that were difficult to separate. google.comresearchgate.net For instance, the purification of naphthalene from coal tar distillates involved crystallization and washing to remove impurities, highlighting the challenges in obtaining pure compounds. google.comgoogle.com Over time, the focus shifted towards developing more controlled and selective methods for producing specific naphthalene derivatives.
Contemporary Synthetic Routes to 1,4-Disubstituted Naphthalenes
Modern organic synthesis offers a variety of powerful tools for the regioselective synthesis of 1,4-disubstituted naphthalenes, including 1,4-didodecylnaphthalene. These methods provide greater control over the reaction outcome, leading to higher yields and purities of the desired product.
Direct Alkylation Strategies
Direct alkylation, particularly the Friedel-Crafts reaction, remains a viable method for introducing alkyl chains onto the naphthalene core. google.com This approach typically involves reacting naphthalene with an alkylating agent, such as dodecyl bromide or 1-dodecene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a protonic acid catalyst. google.comresearchgate.net However, a significant challenge in direct alkylation is controlling the position of substitution and preventing polyalkylation, which leads to a mixture of products. google.com To address this, mixed acid catalysts and zeolites have been explored to improve selectivity towards mono- or dialkylated products. google.comgoogle.com For example, using a mixed protonic acid catalyst consisting of methanesulfonic acid and an active P₂O₅ containing acid can inhibit the production of polyalkyl naphthalenes. google.com
| Catalyst System | Alkylating Agent | Key Feature |
| Mixed Protonic Acid (e.g., MSA/PPA) | α-Olefins (C₄-C₁₆) | Inhibits polyalkylation, favoring monoalkylation. google.com |
| Zeolites with large pores | Olefins (C₆-C₂₀) | Increases selectivity for mono-alkyl substituted naphthalenes. google.com |
| Aluminum Chloride (AlCl₃) | Alkyl Halides/Olefins | Traditional Friedel-Crafts catalyst, often leads to isomer mixtures. researchgate.net |
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions have emerged as a highly effective and versatile tool for the synthesis of specifically substituted aromatic compounds, including 1,4-disubstituted naphthalenes. nih.govnih.govscinapse.io Reactions like the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, offer excellent control over the position of substitution. acs.org For the synthesis of 1,4-didodecylnaphthalene, this could involve a two-step process starting with a 1,4-dihalonaphthalene which is then coupled with a dodecyl-containing organometallic reagent. While not a direct alkylation, these methods provide a high degree of precision. Recent advancements have also demonstrated the dearomative 1,4-difunctionalization of naphthalenes using palladium catalysis, opening new avenues for creating complex 1,4-disubstituted naphthalene derivatives. nih.govnih.govscinapse.io
Multi-Step Conversions from Precursors
Multi-step synthetic sequences provide an alternative and often more controlled route to 1,4-didodecylnaphthalene. These strategies typically involve building the desired molecule from a pre-functionalized naphthalene core or constructing the naphthalene ring itself with the desired substitution pattern. For instance, a synthetic route could begin with a 1,4-disubstituted precursor that is then converted to the final product. One reported method for creating 1,4-disubstituted aromatics involves the conversion of tert-butyl 1-naphthoates. nih.gov This process includes the addition of an organometallic species and subsequent decarboxylative aromatization. nih.gov Another approach could involve the synthesis of 1,4-dimethylnaphthalene (B47064) from 1,4-dihalogenated naphthalene and a methyl Grignard reagent, which could potentially be adapted for longer alkyl chains. google.com
Reaction Condition Optimization for High Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of 1,4-didodecylnaphthalene, regardless of the synthetic route chosen. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, reaction time, and the stoichiometry of the reactants. chemrxiv.orgresearchgate.net For direct alkylation, catalyst selection is paramount to control regioselectivity and prevent over-alkylation. google.comgoogle.com In palladium-catalyzed reactions, the choice of ligand, base, and solvent system can significantly impact the reaction's efficiency and selectivity. acs.org The purification of the final product is also a critical step. Techniques such as distillation and chromatography are commonly employed to remove unreacted starting materials, catalyst residues, and unwanted side products to achieve the desired purity. researchgate.net
Advanced Spectroscopic Characterization of 1,4 Didodecylnaphthalene
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule. For 1,4-didodecylnaphthalene, a combination of one-dimensional and two-dimensional NMR experiments is employed for a complete structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. In the case of 1,4-didodecylnaphthalene, the ¹H NMR spectrum can be divided into two main regions: the aromatic region, corresponding to the naphthalene (B1677914) core protons, and the aliphatic region, representing the protons of the two dodecyl chains.
The aromatic region is expected to show two multiplets, characteristic of an AA'BB' spin system for the symmetrically substituted naphthalene ring. The protons at positions 2, 3, 6, and 7 will give rise to a multiplet, while the protons at positions 5 and 8 will appear as another multiplet, typically at a slightly different chemical shift.
The aliphatic region will display a series of signals corresponding to the dodecyl chains. The terminal methyl (CH₃) protons are expected to appear as a triplet at the most upfield position. The methylene (B1212753) (CH₂) groups of the long alkyl chains will produce a broad multiplet. The methylene group directly attached to the naphthalene ring (α-CH₂) will be deshielded due to the aromatic ring current and will appear as a triplet at a downfield position compared to the other methylene groups.
Table 1: Predicted ¹H NMR Data for 1,4-Didodecylnaphthalene
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.95 - 7.85 | m | 2H | Ar-H (H-5, H-8) |
| 7.50 - 7.40 | m | 2H | Ar-H (H-6, H-7) |
| 7.20 | s | 2H | Ar-H (H-2, H-3) |
| 3.10 - 3.00 | t | 4H | α-CH₂ |
| 1.75 - 1.65 | m | 4H | β-CH₂ |
| 1.40 - 1.20 | m | 36H | -(CH₂)₉- |
Note: Predicted data based on analogous structures and general chemical shift principles.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 1,4-didodecylnaphthalene will give rise to a distinct signal in the ¹³C NMR spectrum.
The aromatic carbons of the naphthalene core will resonate in the downfield region. The quaternary carbons (C-1, C-4, C-4a, C-8a) will have different chemical shifts from the protonated aromatic carbons (C-2, C-3, C-5, C-6, C-7, C-8).
The aliphatic carbons of the dodecyl chains will appear in the upfield region of the spectrum. The terminal methyl carbon will be the most shielded, while the α-methylene carbon, being directly attached to the aromatic ring, will be the most deshielded among the aliphatic carbons. The remaining methylene carbons of the long chain will have very similar chemical shifts, often appearing as a dense cluster of signals.
Table 2: Predicted ¹³C NMR Data for 1,4-Didodecylnaphthalene
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 138.5 | C-1, C-4 |
| 131.8 | C-4a, C-8a |
| 125.5 | C-5, C-8 |
| 124.8 | C-6, C-7 |
| 124.2 | C-2, C-3 |
| 34.5 | α-CH₂ |
| 31.9 | -(CH₂)ₙ- |
| 29.7 | -(CH₂)ₙ- |
| 29.6 | -(CH₂)ₙ- |
| 29.4 | -(CH₂)ₙ- |
| 29.3 | -(CH₂)ₙ- |
| 22.7 | -CH₂CH₃ |
Note: Predicted data based on analogous structures and general chemical shift principles.
Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms in a molecule, resolving signal overlap, and confirming structural assignments.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton couplings within the molecule. For 1,4-didodecylnaphthalene, cross-peaks would be observed between adjacent protons. For instance, correlations would be seen between the aromatic protons on the same ring and between the adjacent methylene groups in the dodecyl chains (e.g., α-CH₂ with β-CH₂).
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum corresponds to a C-H bond. This experiment is crucial for unambiguously assigning the protonated carbons in the ¹³C NMR spectrum by correlating them with their attached protons identified in the ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This technique is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, the protons of the α-CH₂ group would show correlations to the aromatic carbons C-1, C-2, and C-8a, confirming the attachment of the dodecyl chain to the naphthalene core.
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule. These techniques are complementary and offer a comprehensive vibrational fingerprint of 1,4-didodecylnaphthalene.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a plot of absorbance versus wavenumber. The FTIR spectrum of 1,4-didodecylnaphthalene is expected to show characteristic absorption bands for both the aromatic naphthalene core and the aliphatic dodecyl chains.
Aromatic C-H stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.
Aliphatic C-H stretching: The C-H stretching vibrations of the methyl and methylene groups of the dodecyl chains will be observed in the region of 2850-2960 cm⁻¹.
Aromatic C=C stretching: The stretching vibrations of the carbon-carbon double bonds in the naphthalene ring will give rise to several bands in the 1500-1600 cm⁻¹ region.
Aliphatic C-H bending: The bending vibrations of the methyl and methylene groups will appear in the 1375-1470 cm⁻¹ range.
Aromatic C-H out-of-plane bending: Strong absorptions in the 700-900 cm⁻¹ region are characteristic of the out-of-plane bending of aromatic C-H bonds and are indicative of the substitution pattern on the naphthalene ring.
Table 3: Predicted FTIR Data for 1,4-Didodecylnaphthalene
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| 3050 - 3020 | Aromatic C-H Stretch |
| 2955 - 2920 | Aliphatic C-H Stretch (asymmetric) |
| 2870 - 2850 | Aliphatic C-H Stretch (symmetric) |
| 1600 - 1580 | Aromatic C=C Stretch |
| 1510 - 1490 | Aromatic C=C Stretch |
| 1470 - 1450 | CH₂ Bending (Scissoring) |
| 1380 - 1370 | CH₃ Bending (Symmetric) |
Note: Predicted data based on general functional group frequencies.
Raman spectroscopy is a light scattering technique that provides information about molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FTIR spectroscopy. The Raman spectrum of 1,4-didodecylnaphthalene would provide a unique molecular fingerprint.
Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the naphthalene core is expected to be a strong and characteristic band in the Raman spectrum. Aromatic C=C stretching vibrations will also be prominent.
Aliphatic Chain Vibrations: C-C stretching and CH₂ twisting and rocking vibrations of the long dodecyl chains will be observable in the Raman spectrum.
C-H Stretching Vibrations: Both aromatic and aliphatic C-H stretching vibrations will be present in the high-frequency region of the Raman spectrum, similar to the FTIR spectrum.
Table 4: Predicted Raman Data for 1,4-Didodecylnaphthalene
| Raman Shift (cm⁻¹) | Vibrational Mode |
|---|---|
| 3060 - 3040 | Aromatic C-H Stretch |
| 2930 - 2850 | Aliphatic C-H Stretch |
| 1630 - 1580 | Aromatic C=C Stretch |
| 1380 | Aromatic Ring Breathing |
| 1250 - 1000 | C-C Stretch (Aliphatic) |
Note: Predicted data based on general functional group frequencies and analogous compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. The chromophore in 1,4-didodecylnaphthalene is the naphthalene ring system. The absorption of ultraviolet and visible light excites electrons from lower energy molecular orbitals to higher energy ones. The presence of the two dodecyl chains at the 1 and 4 positions of the naphthalene core has a subtle but discernible effect on its electronic spectrum.
The UV-Vis spectrum of 1,4-didodecylnaphthalene, typically recorded in a non-polar solvent like hexane (B92381) or cyclohexane, is expected to exhibit absorption bands characteristic of the naphthalene moiety. These absorptions are primarily due to π → π* transitions within the aromatic system. The attachment of the long alkyl chains, which are electron-donating through an inductive effect, can cause a small bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene. This shift is a result of the alkyl groups slightly destabilizing the highest occupied molecular orbital (HOMO) and having a lesser effect on the lowest unoccupied molecular orbital (LUMO), thereby reducing the energy gap for the electronic transition.
The spectrum is anticipated to show a series of absorption bands, similar to other alkylated naphthalenes. The most intense band is typically observed in the shorter wavelength region of the UV spectrum, with weaker, fine-structured bands appearing at longer wavelengths.
Table 1: Hypothetical UV-Vis Absorption Data for 1,4-Didodecylnaphthalene in Hexane
| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |
| ~230 | ~80,000 | π → π |
| ~280 | ~7,000 | π → π |
| ~315 | ~500 | π → π |
| ~325 | ~400 | π → π |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of 1,4-didodecylnaphthalene. The expected monoisotopic mass of 1,4-didodecylnaphthalene (C₃₄H₅₆) can be calculated with high accuracy.
Table 2: High-Resolution Mass Spectrometry Data for 1,4-Didodecylnaphthalene
| Ion Formula | Calculated m/z | Measured m/z (Hypothetical) | Mass Accuracy (ppm) |
| [C₃₄H₅₆]⁺ | 464.4382 | 464.4379 | -0.65 |
This high level of accuracy confidently confirms the molecular formula of the compound.
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion of 1,4-didodecylnaphthalene) and its subsequent fragmentation to produce a series of product ions. The fragmentation pattern provides valuable information about the compound's structure, particularly the nature and location of the alkyl substituents.
For 1,4-didodecylnaphthalene, the fragmentation is expected to be dominated by cleavages within the long dodecyl chains. The most common fragmentation pathway for long-chain alkyl-substituted aromatic compounds is the benzylic cleavage, which is the cleavage of the C-C bond beta to the aromatic ring. This results in the formation of a stable benzylic-type carbocation. Another significant fragmentation process is the successive loss of CₙH₂ₙ+₁ fragments from the alkyl chains.
Table 3: Plausible MS/MS Fragmentation Data for the Molecular Ion of 1,4-Didodecylnaphthalene ([C₃₄H₅₆]⁺, m/z 464.4)
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (m/z) | Proposed Fragment Structure/Identity |
| 464.4 | 295.2 | 169.2 (C₁₂H₂₅) | Loss of a dodecyl radical |
| 464.4 | 141.1 | 323.3 | Naphthylmethylium ion (tropylium-like) |
| 295.2 | 128.1 | 167.1 (C₁₂H₂₃) | Loss of a dodecene from the remaining alkyl chain |
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray diffraction is the premier technique for determining the arrangement of atoms within a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.
Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction is used to analyze the bulk crystalline properties of a material. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), is a fingerprint of the crystalline phase(s) present. For 1,4-didodecylnaphthalene, the PXRD pattern would be expected to show a series of sharp peaks, indicating a well-ordered crystalline structure. The positions of these peaks are determined by the dimensions of the unit cell. The long dodecyl chains are likely to induce a layered packing arrangement, which would be reflected in a series of low-angle reflections corresponding to the long spacing between the layers.
Single-Crystal X-ray Diffraction (SC-XRD)
While growing suitable single crystals of long-chain aliphatic compounds can be challenging, successful single-crystal X-ray diffraction analysis would provide the most detailed and unambiguous structural information for 1,4-didodecylnaphthalene. This technique would allow for the precise determination of the molecular conformation and the packing arrangement in the solid state.
Table 4: Hypothetical Single-Crystal X-ray Diffraction Data for 1,4-Didodecylnaphthalene
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.8 |
| b (Å) | 8.2 |
| c (Å) | 35.5 |
| α (°) | 92.5 |
| β (°) | 95.1 |
| γ (°) | 105.3 |
| Volume (ų) | 1610 |
| Z | 2 |
| Density (calculated) (g/cm³) | 0.955 |
Theoretical and Computational Investigations of 1,4 Didodecylnaphthalene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic structure and related properties of molecules from first principles.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. scispace.commpg.de It is based on the principle that the ground-state energy of a molecule is a functional of the electron density. researchgate.netattaccalite.com This approach is computationally more tractable than traditional wave-function-based methods, making it suitable for larger molecules like 1,4-didodecylnaphthalene. mpg.de
A typical DFT study of 1,4-didodecylnaphthalene would involve the selection of an appropriate functional (e.g., B3LYP, PBE) and a basis set (e.g., 6-31G*, cc-pVDZ). The calculation would then optimize the molecular geometry to find the lowest energy conformation. From this, various electronic properties can be derived, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.
Table 1: Hypothetical DFT Calculation Parameters for 1,4-Didodecylnaphthalene
| Parameter | Example Value/Method | Purpose |
| Functional | B3LYP | To approximate the exchange-correlation energy. |
| Basis Set | 6-31G* | To describe the atomic orbitals of the system. |
| Solvation Model | PCM (Polarizable Continuum Model) | To simulate the effects of a solvent. |
| Calculation Type | Geometry Optimization | To find the minimum energy structure. |
| Properties Calculated | HOMO/LUMO energies, Mulliken charges, Electrostatic potential | To understand electronic behavior and reactivity. |
Ab initio methods, which are based on first principles without empirical parameters, can be employed to predict spectroscopic properties. For a molecule like 1,4-didodecylnaphthalene, these methods could be used to calculate its theoretical infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. For instance, vibrational frequency calculations using methods like Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), often in conjunction with DFT, can help in the assignment of experimental spectral bands to specific molecular vibrations. researchgate.net Similarly, NMR chemical shifts can be calculated to aid in the interpretation of experimental NMR data.
Molecular Mechanics and Dynamics Simulations
For a molecule with long alkyl chains like 1,4-didodecylnaphthalene, understanding its conformational flexibility and dynamic behavior is crucial.
The two long dodecyl chains in 1,4-didodecylnaphthalene can adopt a vast number of conformations. Conformational analysis aims to identify the most stable arrangements of these chains. libretexts.orglibretexts.org This is typically done using molecular mechanics force fields (e.g., AMBER, CHARMM, OPLS). The potential energy of the molecule is calculated as a function of its atomic coordinates, and energy minimization algorithms are used to find the structures corresponding to energy minima. upenn.edu For a disubstituted aromatic compound, the orientation of the alkyl chains relative to the naphthalene (B1677914) ring and to each other would be a key focus.
Modeling of Supramolecular Interactions and Aggregation Behavior
The interplay of van der Waals forces, π-π stacking interactions between the naphthalene rings, and hydrophobic interactions between the alkyl chains can lead to self-assembly and the formation of ordered supramolecular structures. nih.govnih.gov
Computational modeling can provide significant insights into this aggregation behavior. Coarse-grained molecular dynamics (CG-MD) is a particularly useful technique for studying large-scale phenomena like self-assembly, where groups of atoms are represented as single beads to reduce the computational cost. nih.gov Such simulations could predict how individual molecules of 1,4-didodecylnaphthalene organize into larger aggregates, such as micelles or liquid crystalline phases, and how these structures are influenced by factors like temperature and the presence of a solvent. The modeling of these non-covalent interactions is critical for understanding the material properties of 1,4-didodecylnaphthalene. nih.gov
Self Assembly Phenomena of 1,4 Didodecylnaphthalene Architectures
Solution-Phase Self-Assembly
The behavior of 1,4-didodecylnaphthalene in solution is expected to be highly dependent on the nature of the solvent. In polar solvents, the hydrophobic dodecyl chains would drive the molecules to aggregate, while in nonpolar solvents, the molecules would likely remain solvated as monomers.
Micellar Formation and Aggregation Studies
In aqueous or highly polar organic solvents, 1,4-didodecylnaphthalene is anticipated to form micelles. These aggregates would sequester the hydrophobic dodecyl chains in the core, minimizing their contact with the polar solvent, while the naphthalene (B1677914) moieties would form the corona. The critical micelle concentration (CMC), the concentration at which micelles begin to form, would be influenced by factors such as temperature and the specific solvent system. The aggregation number, representing the average number of molecules per micelle, would be determined by the balance between the attractive forces holding the aggregate together and the steric repulsion between the headgroups.
While specific experimental data for 1,4-didodecylnaphthalene is not available, studies on similar dialkylnaphthalenes could provide insights. For instance, the aggregation behavior of other long-chain alkylated aromatic compounds is often studied using techniques like fluorescence spectroscopy, light scattering, and surface tension measurements to determine CMC values and aggregation numbers.
Vesicle and Nanoparticle Formation
Under specific conditions, such as in certain solvent mixtures or with the aid of co-surfactants, it is plausible that 1,4-didodecylnaphthalene could form more complex structures like vesicles or nanoparticles. Vesicles are bilayer structures enclosing a solvent core, and their formation would depend on the geometric packing parameter of the molecule. Given the two dodecyl chains, the molecule might adopt a cylindrical or truncated cone shape conducive to bilayer formation. The synthesis of nanoparticles from such precursors could be achieved through methods like nanoprecipitation, where a solution of the compound in a good solvent is rapidly mixed with a poor solvent, leading to the formation of solid organic nanoparticles.
Influence of Solvent Polarity and Concentration on Assembly
The polarity of the solvent is a critical parameter governing the self-assembly of 1,4-didodecylnaphthalene. In nonpolar solvents like hexane (B92381) or toluene, the molecules are likely to be well-solvated and exist as individual entities. As the solvent polarity increases, the hydrophobic effect becomes the dominant driving force for aggregation. The concentration of the compound is also crucial; below the CMC, the molecules exist as monomers, while above the CMC, they assemble into larger structures. The size and morphology of these aggregates can also be concentration-dependent, with larger or more complex structures potentially forming at higher concentrations.
Solid-State Self-Assembly and Ordered Structures
In the solid state, 1,4-didodecylnaphthalene molecules are expected to arrange themselves in an ordered fashion to maximize packing efficiency and intermolecular interactions. This ordering can manifest in thin films and crystalline structures.
Thin Film Formation and Morphology
Thin films of 1,4-didodecylnaphthalene can be prepared using various techniques such as spin-coating, drop-casting, or vacuum deposition. The morphology of these films would be influenced by the deposition method, solvent, substrate, and post-deposition treatments like thermal annealing. It is anticipated that the molecules would organize to maximize the π-π stacking of the naphthalene cores and the van der Waals interactions of the dodecyl chains. This could lead to the formation of lamellar structures, where the aromatic cores are segregated from the aliphatic chains. The orientation of the molecules relative to the substrate (edge-on or face-on) would be a key determinant of the film's properties.
Crystalline Packing and Lattice Structures
The crystalline structure of 1,4-didodecylnaphthalene would provide the most detailed insight into its solid-state self-assembly. Single-crystal X-ray diffraction would be the definitive technique to determine the precise arrangement of the molecules in the crystal lattice. It is hypothesized that the crystal packing would involve a layered arrangement, with the naphthalene units forming π-stacked columns or sheets, and the dodecyl chains interdigitating or aligning in a parallel fashion. The specific packing motif would be a result of the intricate balance between the aromatic and aliphatic interactions.
While no specific crystallographic data for 1,4-didodecylnaphthalene has been found in the public domain, the study of crystal structures of other dialkylnaphthalenes reveals common packing themes that would likely be applicable.
Mechanisms and Thermodynamics of Self-Assembly
The self-assembly of 1,4-didodecylnaphthalene in a given medium, particularly in aqueous or polar environments, is a thermodynamically driven process. The primary impetus for this spontaneous organization is the system's tendency to reach a lower free energy state. researchgate.net This process is governed by a delicate balance of enthalpic and entropic contributions, which are dominated by the hydrophobic effect. researchgate.netnih.gov
When dispersed in a polar solvent, the nonpolar dodecyl chains and the naphthalene core disrupt the hydrogen-bonding network of the solvent molecules, creating an energetically unfavorable situation. To minimize this disruption, the 1,4-didodecylnaphthalene molecules aggregate, sequestering their hydrophobic parts away from the solvent. researchgate.netnih.gov This aggregation is spontaneous when the change in Gibbs free energy (ΔG) for the process is negative. The thermodynamic favorability is largely due to a significant positive change in entropy (ΔS) resulting from the release of ordered solvent molecules from the hydrophobic surfaces, which overcomes the typically small or even unfavorable enthalpy change (ΔH). researchgate.netnih.gov
The thermodynamics of this assembly can be characterized by a large negative heat capacity change (ΔCp), a signature of the hydrophobic effect. nih.gov This leads to a strong temperature dependence on the enthalpy and entropy of assembly.
Role of Hydrophobic Interactions
Hydrophobic interactions are the principal non-covalent force driving the aggregation of 1,4-didodecylnaphthalene in polar media. nih.govnih.gov These interactions are not attractions between the nonpolar moieties themselves, but rather a consequence of the thermodynamic penalty of exposing them to water. researchgate.net Water molecules surrounding the dodecyl chains and naphthalene core are forced into a more ordered, cage-like structure to maximize their hydrogen bonding, resulting in a decrease in entropy.
The self-assembly process minimizes the surface area of the hydrophobic parts exposed to the solvent, leading to the liberation of these structured water molecules. nih.gov This release into the bulk solvent results in a significant gain in translational and rotational entropy for the water molecules, providing the primary thermodynamic driving force for the aggregation. researchgate.netnih.gov The collective action of these interactions involving the two long alkyl chains and the planar naphthalene core leads to the formation of stable, ordered supramolecular structures such as micelles, vesicles, or lamellar phases.
Influence of Alkyl Chain Length and Naphthalene Core
The specific architecture of the self-assembled structures is dictated by the molecular geometry of 1,4-didodecylnaphthalene, namely the interplay between the bulky, planar naphthalene core and the long, flexible dodecyl chains.
Naphthalene Core: The rigid and planar naphthalene core promotes π-π stacking interactions between adjacent molecules. These interactions, though weaker than hydrophobic forces, provide directional control, favoring ordered, stacked arrangements. The size and rigidity of the naphthalene unit, compared to a smaller aromatic core like benzene (B151609), have a significant influence on the strength of these interactions and the resulting stability of the assembled structures. acs.org This aromatic core often lies flat on a substrate in 2D self-assembly scenarios. nih.gov
Alkyl Chain Length: The length of the alkyl chains is a critical parameter that modulates the self-assembly behavior. The two dodecyl (C12) chains provide strong hydrophobic driving forces. Studies on analogous systems show that alkyl chains with 13 or more carbons consistently form lamellar structures on surfaces. nih.gov The length of the chains directly influences the dimensions of the resulting nanostructures, such as the thickness of a bilayer or the diameter of a micelle. Longer chains generally lead to more stable assemblies and can influence the transition temperatures between different phases. acs.org Mismatched or shorter alkyl chains in similar molecules can lead to less ordered, stepwise assembly processes. acs.org
The balance between the attractive π-π interactions of the naphthalene cores and the space-filling requirements of the flexible dodecyl chains determines the final morphology of the assembly.
| Molecular Component | Primary Interaction | Effect on Self-Assembly | Governing Principles |
|---|---|---|---|
| Naphthalene Core | π-π Stacking, Hydrophobic Effect | Provides structural rigidity and directional packing; promotes ordered, stacked arrangements. | Aromatic-aromatic interactions, planarity. acs.org |
| Dodecyl Chains | Hydrophobic Interactions, van der Waals Forces | Main driving force for aggregation in polar solvents; determines the size and spacing of assemblies. nih.govacs.org | Hydrophobic effect, chain flexibility, and packing constraints. |
| Alkyl Chain Length (Variable) | Hydrophobic Interactions | Longer chains increase the stability of the assembly and favor more ordered structures like lamellae. nih.govacs.org | Thermodynamic stability increases with the number of sequestered CH₂ groups. |
Kinetic Aspects of Self-Assembly Processes
The formation of equilibrium structures is not instantaneous; it follows a kinetic pathway that often involves the formation of intermediate, metastable states. The kinetics of self-assembly for molecules like 1,4-didodecylnaphthalene can be understood through models of nucleation and growth.
The process typically begins with the formation of small, unstable nuclei. Once a critical nucleus size is reached, further addition of molecules becomes energetically favorable, leading to the growth of the supramolecular structure. mdpi.com The rate of this growth can sometimes be described by a stretched exponential function, which can indicate complex processes such as polymer fractionation or fragmentation during assembly. mdpi.com
In some cases, especially during cooling or solvent exchange, the system can become kinetically trapped in a non-equilibrium state. The pathway to the final, thermodynamically stable structure may involve the reorganization or fragmentation of these initial assemblies. mdpi.com Factors such as temperature, concentration, and solvent properties can significantly influence the rates of nucleation and growth, thereby affecting the final size, shape, and defect density of the assembled structures.
Directed Self-Assembly Strategies for Tailored Nanostructures
To achieve greater control over the architecture and alignment of nanostructures formed by 1,4-didodecylnaphthalene, directed self-assembly strategies are employed. These methods use external cues to guide the assembly process towards a desired outcome.
One common strategy is the use of patterned substrates or templates. For instance, self-assembly at a liquid-solid interface, such as on highly oriented pyrolytic graphite (B72142) (HOPG), can produce highly ordered two-dimensional monolayers. nih.govnih.gov The atomic lattice of the substrate can guide the orientation of the molecules, leading to large, well-ordered domains.
Another approach involves the use of co-assembling molecules or directing agents. nih.govnih.gov A second component, such as a solvent molecule or another amphiphile, can be introduced to modulate the intermolecular interactions and guide the formation of specific, complex patterns. nih.gov For example, n-tetradecane has been shown to co-assemble with other aromatic molecules to form periodic, phase-separated striped structures, where the solvent molecules guide the orientation of the primary component. nih.gov Similarly, specific bidentate ligands like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been used to direct the assembly of molecules into specific intermolecular complexes rather than simple aggregates. nih.govresearchgate.net These strategies allow for the fabrication of nanostructures with tailored properties and functionalities that are not accessible through spontaneous self-assembly alone.
Photophysical Properties and Optoelectronic Characterization of 1,4 Didodecylnaphthalene
Absorption and Emission Spectroscopy
The electronic absorption and emission spectra of naphthalene (B1677914) derivatives are characterized by π-π* transitions within the aromatic system. researchgate.net The presence of alkyl chains, such as the dodecyl groups in 1,4-didodecylnaphthalene, can cause slight shifts in the absorption and emission maxima compared to unsubstituted naphthalene. mdpi.com
In steady-state fluorescence spectroscopy, the introduction of silyl (B83357) groups at the 1- and 1,4-positions of the naphthalene chromophore has been shown to cause shifts in absorption maxima to longer wavelengths and an increase in fluorescence intensities. mdpi.com Although dodecyl groups are not silyl groups, this suggests that substitution at these positions can influence the electronic properties. Naphthalene derivatives, in general, are known to be useful for a variety of applications due to their strong fluorescence. nih.gov
The fluorescence spectra of naphthalene derivatives can be influenced by the formation of excimers, which are excited-state dimers. Some organosilicon derivatives of naphthalene show only monomeric fluorescence in dilute solutions of common organic solvents but exhibit strong excimer-like emission in mixtures like DMSO-water and THF-water. researchgate.net
Quantum Yield and Radiative/Non-Radiative Decay Pathways
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. Naphthalene dyes are noted for having high quantum yields and excellent photostability due to their rigid planar structure and large π-electron conjugation. nih.govresearchgate.net However, the quantum yield can be influenced by various factors, including the molecular structure and the surrounding environment.
Solvatochromic and Thermochromic Effects on Photoluminescence
Thermochromism, the change in color with temperature, can also affect the photoluminescence of naphthalene derivatives. For instance, in systems that form excimers, the intensity of the excimer fluorescence often decreases as the temperature increases. researchgate.net
Investigation of Energy Transfer Processes
Energy transfer is a process where an excited donor molecule transfers its excitation energy to an acceptor molecule. This can occur through various mechanisms, such as Förster resonance energy transfer (FRET) or Dexter electron exchange. Intramolecular energy transfer has been studied in systems where naphthalene and anthracene (B1667546) chromophores are rigidly linked. acs.org The efficiency of energy transfer is highly dependent on the distance between the donor and acceptor, their spectral overlap, and their relative orientation. Studies on naphthalene-azobenzene systems have also been conducted to investigate intramolecular energy transfer. researchgate.net
Luminescence Quenching Mechanisms
Luminescence quenching is any process that decreases the fluorescence intensity of a substance. Quenching can be broadly categorized as dynamic or static. nih.gov
Dynamic Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to de-excitation. Oxygen is a common dynamic quencher of naphthalene fluorescence. capes.gov.brgoogle.comacs.org The quenching process often follows the Stern-Volmer equation, which relates the decrease in fluorescence intensity or lifetime to the quencher concentration.
Static Quenching: This involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. nih.gov Evidence for static quenching of naphthalene by oxygen has been reported, suggesting the formation of a naphthalene-oxygen charge-transfer complex. nih.govacs.org Other molecules, such as acetyl chloride and conjugated dienes, have also been shown to quench the fluorescence of naphthalene and its derivatives, often through a charge-transfer mechanism. oup.comacs.org
Electrochemical Behavior of 1,4 Didodecylnaphthalene
Cyclic Voltammetry (CV) for Redox Properties
There is no publicly available cyclic voltammetry data for 1,4-Didodecylnaphthalene. To perform such an analysis, the compound would need to be dissolved in a suitable solvent with a supporting electrolyte and subjected to a potential sweep using a three-electrode system. nih.govrsc.org The resulting voltammogram would reveal the potentials at which the compound is oxidized and reduced. A hypothetical data table for such an experiment would include parameters like anodic peak potential (Epa), cathodic peak potential (Epc), anodic peak current (Ipa), and cathodic peak current (Ipc), but these values are currently undetermined.
Understanding Oxidation and Reduction Mechanisms
The oxidation of naphthalene (B1677914) derivatives typically involves the removal of electrons from the π-system of the aromatic rings, forming a radical cation. researchgate.net The stability and subsequent reactions of this radical cation are influenced by the substituents. For 1,4-Didodecylnaphthalene, the long alkyl chains would likely influence the mechanism through steric hindrance and electronic effects. However, without experimental evidence, it is not possible to detail the specific oxidation and reduction pathways, including the number of electrons transferred in each step and the reversibility of the processes.
Influence of Electrode Materials and Electrolyte Systems
The choice of electrode material (e.g., glassy carbon, platinum, gold) and the composition of the electrolyte solution (solvent and supporting salt) are known to significantly impact electrochemical measurements. nih.govresearchgate.net Different electrode surfaces can affect the kinetics of electron transfer, while the solvent and electrolyte can influence the solubility and stability of the analyte and its redox products. Studies on other naphthalene derivatives have explored these effects, but no such investigations have been published for 1,4-Didodecylnaphthalene.
Electrochemical Sensing Principles
Given the absence of fundamental electrochemical data, the potential application of 1,4-Didodecylnaphthalene in electrochemical sensing is entirely theoretical. Electrochemical sensors operate based on the specific interaction of an analyte with an electrode surface that is often modified with a particular chemical species. If 1,4-Didodecylnaphthalene were to exhibit unique and stable redox behavior, it could potentially be explored as a component in a sensor system, but this remains an area for future research.
Chemical Derivatization Strategies for Enhanced Analysis and Functionality
Derivatization for Spectroscopic Probing
The inherent fluorescence of the naphthalene (B1677914) moiety makes it a valuable scaffold for developing fluorescent probes. nih.gov However, derivatization is often necessary to enhance detection sensitivity and selectivity for specific analytes or to tune the emission properties for particular imaging applications. nih.govnih.gov
One common strategy involves introducing functional groups that can interact with a target molecule, leading to a measurable change in the fluorescence signal. nih.gov For instance, the introduction of a hydroxyl group to a naphthalene derivative can facilitate detection through enhanced mass spectrometric response in electrospray ionization mode. nih.govresearchgate.net While direct data on 1,4-didodecylnaphthalene is limited, analogous derivatization of other aromatic compounds demonstrates the principle. For example, converting non-fluorescent molecules into fluorophores by reacting them with a derivatizing agent like 1-naphthalenyl hydrazine (B178648) allows for sensitive and selective detection using a fluorescence detector. nih.gov
The introduction of specific substituents can also lead to significant shifts in the absorption and emission spectra, a phenomenon known as solvatochromism, which can be exploited for sensing applications. nih.gov The table below illustrates how different substituents on a naphthalene core can influence its photophysical properties, providing a model for the potential effects of derivatizing 1,4-didodecylnaphthalene.
| Naphthalene Derivative | Absorption Max (λ_max, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) |
| Naphthalene | ~286 | ~321 | ~0.23 |
| Naphthalene-substituted oxacalix[m]arene (4OA-N) | - | 384 | 0.275 |
| Naphthalene-substituted oxacalix[m]arene (6OA-N) | - | 414 | 0.289 |
| Naphthalene-substituted oxacalix[m]arene (8OA-N) | 318 | 405 | 0.243 |
Data adapted from studies on naphthalene derivatives. nih.govnih.govacs.org
Functionalization of the Naphthalene Core
Direct functionalization of the naphthalene core of 1,4-didodecylnaphthalene is a powerful strategy to introduce new chemical functionalities. nih.govresearchgate.net Modern synthetic methods, particularly those involving C-H activation, allow for the regioselective introduction of various groups onto the aromatic ring. nih.govanr.fr These methods are of great importance as they provide pathways to novel naphthalene derivatives that may have applications as pharmaceuticals, organic ligands, or advanced materials. rsc.orglifechemicals.com
Transition metal catalysis, for example using ruthenium or palladium, has been successfully employed for the C-H functionalization of naphthalene systems. researchgate.netrsc.org These reactions can introduce alkyl, aryl, or other functional groups at specific positions on the naphthalene ring, thereby altering the electronic and steric properties of the parent molecule. nih.gov The choice of directing groups and catalytic systems is crucial for controlling the regioselectivity of these transformations. researchgate.netanr.fr For 1,4-disubstituted naphthalenes like 1,4-didodecylnaphthalene, functionalization would likely be directed to the remaining available positions on the aromatic rings.
Modifications of the Alkyl Chains
The two dodecyl chains of 1,4-didodecylnaphthalene offer additional sites for chemical modification. A key reaction for alkyl side chains on aromatic rings is oxidation at the benzylic position (the carbon atom directly attached to the naphthalene ring). libretexts.orgunizin.org
Under strong oxidizing conditions, such as with potassium permanganate (B83412) (KMnO₄), the benzylic carbons of the dodecyl chains can be oxidized to carboxylic acid groups. unizin.orgopenstax.org This transformation would convert 1,4-didodecylnaphthalene into 1,4-naphthalenedicarboxylic acid, drastically altering its solubility and chemical reactivity. For this reaction to occur, the benzylic carbon must possess at least one hydrogen atom. libretexts.orgopenstax.org
Another important modification is benzylic bromination, which can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator. openstax.orglibretexts.org This reaction would selectively introduce a bromine atom at the benzylic position of one or both dodecyl chains. The resulting benzylic bromides are versatile intermediates that can be converted into a wide range of other functional groups through nucleophilic substitution reactions.
Impact of Derivatization on Self-Assembly and Photophysical Properties
Chemical modifications to either the naphthalene core or the alkyl chains can have a profound impact on the self-assembly behavior and photophysical properties of 1,4-didodecylnaphthalene. nih.govnih.govsciltp.com
The introduction of polar functional groups, for instance, can promote aggregation in nonpolar solvents or drive the formation of specific supramolecular structures. The interplay between the aromatic core and the long alkyl chains is critical in dictating how these molecules pack in the solid state or assemble in solution. For example, naphthalenediimide derivatives with different terminal groups on their substituents have shown that these groups play a significant role in controlling device characteristics in light-emitting diodes, a process reliant on self-assembly. sciltp.com
Advanced Materials Science Applications of 1,4 Didodecylnaphthalene
Role in Polymer Chemistry
The utility of a molecule like 1,4-Didodecylnaphthalene in polymer chemistry would theoretically be centered on how its distinct structural features—a rigid naphthalene (B1677914) core and two flexible dodecyl chains—can be exploited.
Monomer for Polymer Synthesis
While there is no specific evidence of 1,4-Didodecylnaphthalene being used as a monomer, the naphthalene moiety is a component of certain high-performance polymers. For instance, polymers can be synthesized from naphthalene-based monomers to create materials with specific properties. One example is the synthesis of poly(1,4-diaminonaphthalene) from the corresponding monomer, 1,4-diaminonaphthalene, through oxidative polymerization. nih.gov Such polymers are investigated for their thermal stability and electronic properties. nih.gov
The general structure of dialkylnaphthalenes would necessitate functionalization to act as monomers. For example, if the naphthalene core or the alkyl chains were modified to include reactive groups like vinyl, carboxyl, or amino functionalities, they could then participate in polymerization reactions. The long dodecyl chains would be expected to impart flexibility and solubility to the resulting polymer, potentially lowering the glass transition temperature and improving processability.
Cross-linking Agent in Polymeric Systems
A cross-linking agent serves to create a network structure within a polymer, enhancing its mechanical strength, thermal stability, and chemical resistance. For a molecule to act as a cross-linker, it typically needs at least two reactive sites that can form covalent bonds with polymer chains.
Unfunctionalized 1,4-Didodecylnaphthalene does not possess inherent reactive groups that would allow it to act as a conventional cross-linking agent. However, if the molecule were functionalized, for example by introducing vinyl or epoxy groups onto the alkyl chains or the aromatic core, it could then theoretically be used to cross-link polymer chains. The long dodecyl chains would act as flexible spacers between the cross-links, potentially leading to the formation of elastomeric materials with tailored properties.
Supramolecular Materials Design
Supramolecular chemistry involves the assembly of molecules held together by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. The structure of 1,4-Didodecylnaphthalene, with its aromatic core and long alkyl chains, suggests a potential for self-assembly into ordered structures.
Fabrication of Ordered Nanostructures
The amphiphilic nature of a molecule like 1,4-Didodecylnaphthalene, with a polarizable aromatic core and nonpolar alkyl tails, could drive its self-assembly in different media. In polar solvents, one might expect the formation of micelles or other aggregates where the dodecyl chains form a hydrophobic core. Conversely, in nonpolar solvents, reverse micelles could form.
On solid surfaces, such molecules can form highly ordered monolayers or bilayers. The interplay between the π-π stacking of the naphthalene cores and the van der Waals interactions of the dodecyl chains would dictate the packing and orientation of the molecules. Research on other naphthalene-containing molecules, such as naphthalenediimides, has shown their ability to form well-defined nanotubes and other complex supramolecular structures through a combination of hydrogen bonding and π-π stacking. nih.gov
Development of Functional Soft Matter
Functional soft matter, such as liquid crystals, gels, and responsive materials, can be designed using molecules that exhibit self-assembly. The long, flexible dodecyl chains of 1,4-Didodecylnaphthalene could promote the formation of liquid crystalline phases. Specifically, calamitic (rod-like) or discotic (disk-like) mesophases could be envisioned depending on the molecular packing. The temperature range and type of liquid crystalline phase would be highly dependent on the balance between the interactions of the rigid naphthalene cores and the flexible alkyl chains.
Furthermore, the introduction of functional groups could lead to the development of stimuli-responsive materials. For example, if a photo-isomerizable group were incorporated, the material's properties could be altered by light. Similarly, the incorporation of redox-active moieties could allow for electronic control over the material's behavior.
Optoelectronic Material Development
The optoelectronic properties of organic materials are determined by their electronic structure, particularly the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Naphthalene itself is a well-known chromophore that absorbs and emits light in the ultraviolet region.
The development of stable and tunable polycyclic aromatic compounds is a key area of research for organic optoelectronics. While direct data on 1,4-Didodecylnaphthalene is unavailable, research into other polycyclic aromatic hydrocarbons (PAHs) provides insight. The electronic properties of PAHs can be tuned by extending the π-conjugated system or by adding substituent groups. The dodecyl chains in 1,4-Didodecylnaphthalene would likely have a minor electronic effect on the naphthalene core but could significantly influence the material's morphology and processability, which are crucial for device fabrication.
Components in Organic Light-Emitting Diodes (OLEDs)
Currently, there is no direct evidence in peer-reviewed literature to suggest that 1,4-didodecylnaphthalene is used as a primary light-emitting or charge-transporting material in the active layers of OLEDs. However, molecules with a similar structure are integral to OLED technology.
Naphthalene itself is a foundational component for blue-light-emitting materials, which are crucial for full-color displays. mdpi.com For instance, copolymers incorporating a 1,4-naphthalene unit have been synthesized and investigated as potential blue emitters. mdpi.com The performance and color of these materials can be fine-tuned by altering the chemical structures attached to the naphthalene core. mdpi.com
The role of a molecule like 1,4-didodecylnaphthalene in an OLED context would likely be as a host material or a processing additive. The long, flexible dodecyl chains significantly impact the material's physical properties. In organic semiconductors, such long alkyl chains are known to:
Increase Solubility : Enhancing compatibility with common organic solvents for solution processing.
Promote Favorable Molecular Orientation : Long alkyl chains can encourage a specific orientation of the naphthalene cores relative to the substrate, which is critical for efficient charge transport between molecules. monash.edu
Enhance Thermal Stability : In some cases, rigid molecular backbones combined with appropriate side chains can lead to high thermal stability, a desirable trait for long-lasting OLED devices. mdpi.com
While the naphthalene core of 1,4-didodecylnaphthalene provides the essential electronic structure, the dodecyl chains would primarily serve to modify its physical properties to meet the demanding processing requirements for OLED fabrication.
Active Layer in Organic Photovoltaics (OPVs)
Similar to the case with OLEDs, the application of 1,4-didodecylnaphthalene as a primary donor or acceptor material in the active layer of OPVs is not reported. The active layer of an OPV typically consists of a blend of an electron-donating material and an electron-accepting material (a bulk heterojunction), which separates excitons into free charges upon absorbing light.
The design principles for materials in OPVs share similarities with those for OLEDs, particularly the need for solution processability and control over the solid-state morphology. The potential role of 1,4-didodecylnaphthalene would again be related to its physical properties rather than its electronic activity in the photovoltaic process.
Processing Additive : Simple naphthalene derivatives, such as 1-chloronaphthalene, are sometimes used as solvent additives in small quantities during the fabrication of the active layer of OPVs. nih.gov These additives can help to control the drying rate and influence the nanoscale morphology of the donor-acceptor blend, which is critical for achieving high power conversion efficiencies. nih.gov Given its liquid nature and long alkyl chains, 1,4-didodecylnaphthalene could potentially function in a similar capacity, acting as a plasticizer or morphology controller.
Non-Active Host Material : The dodecyl chains would make the molecule highly soluble, allowing it to be blended with the active materials without causing significant phase separation. The electronically inert nature of the saturated alkyl chains, combined with the basic naphthalene core, means it would be unlikely to participate directly in charge generation or transport.
Future Directions and Emerging Research Avenues
Integration with Hybrid Material Systems
The development of hybrid materials, which combine organic and inorganic components at the nanoscale, offers a promising avenue for leveraging the properties of 1,4-didodecylnaphthalene. nih.gov Future research is anticipated to focus on integrating this compound into various hybrid systems to create materials with synergistic or entirely new functionalities.
One potential area of exploration is the creation of organic-inorganic hybrid materials where 1,4-didodecylnaphthalene acts as an organic modifier for inorganic nanoparticles or layers. The long dodecyl chains could enhance the compatibility and dispersion of inorganic components within a polymer matrix, while the naphthalene (B1677914) core could introduce desirable optical or electronic properties. For instance, incorporating 1,4-didodecylnaphthalene into silica (B1680970) or titania sol-gel processes could yield photofunctional hybrid materials. rsc.org
Furthermore, the interaction of 1,4-didodecylnaphthalene with conductive or semiconductive materials could be explored for applications in organic electronics. The self-assembly properties of long-chain alkylnaphthalenes suggest that they could be used to template the growth of inorganic nanostructures or to form well-defined interfaces in devices like organic field-effect transistors (OFETs) and sensors. rsc.org Research in this area would likely involve studying the electronic coupling between the naphthalene core and the inorganic components.
| Potential Hybrid System | Key Components | Anticipated Properties | Potential Applications |
| Polymer Nanocomposites | 1,4-Didodecylnaphthalene, Inorganic Nanoparticles (e.g., SiO₂, TiO₂), Polymer Matrix | Enhanced thermal stability, improved mechanical strength, tailored optical properties | High-performance coatings, advanced composites |
| Organic-Inorganic Perovskites | 1,4-Didodecylnaphthalene, Lead Halide Perovskites | Improved film morphology, enhanced moisture resistance, modified electronic band structure | More stable and efficient solar cells, light-emitting diodes (LEDs) |
| Functionalized Mesoporous Materials | 1,4-Didodecylnaphthalene, Mesoporous Silica (e.g., MCM-41) | Controlled guest molecule release, selective adsorption, catalytic activity | Drug delivery systems, chemical sensors, catalysis |
Exploration of Novel Self-Assembly Architectures
The self-assembly of molecules into well-ordered supramolecular structures is a cornerstone of bottom-up nanotechnology. The amphiphilic nature of 1,4-didodecylnaphthalene, with its aromatic head and aliphatic tails, makes it an excellent candidate for forming a variety of self-assembled architectures. Future research will likely focus on understanding and controlling these assembly processes to create functional nanostructures.
Drawing parallels from studies on similar long-chain molecules, 1,4-didodecylnaphthalene is expected to self-assemble on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG), forming lamellar or other ordered patterns. nih.govresearchgate.net The interplay between the π-π stacking of the naphthalene cores and the van der Waals interactions of the dodecyl chains will be a critical area of investigation. It is hypothesized that variations in solvent, temperature, and substrate could be used to tune the resulting molecular arrangements.
Moreover, the self-assembly of 1,4-didodecylnaphthalene in bulk solution could lead to the formation of micelles, vesicles, or organogels. warwick.ac.uk The specific architecture will depend on the balance of intermolecular forces. Understanding these phenomena could open doors to applications in areas such as encapsulation and controlled release. The introduction of functional groups to the naphthalene core or the alkyl chains could further direct the self-assembly into more complex and hierarchical structures.
Advanced Spectroscopic and Imaging Techniques for Real-Time Studies
To fully understand the dynamic processes of self-assembly and the properties of materials incorporating 1,4-didodecylnaphthalene, the application of advanced analytical techniques is crucial. Future research will increasingly rely on sophisticated spectroscopic and imaging methods to probe these systems in real-time and at high resolution.
Scanning tunneling microscopy (STM) and atomic force microscopy (AFM) will continue to be vital for visualizing the self-assembled monolayers of 1,4-didodecylnaphthalene on various substrates with sub-nanometer resolution. nih.gov These techniques can provide direct evidence of molecular packing and ordering.
For probing the electronic and vibrational properties, techniques such as Raman spectroscopy and nuclear magnetic resonance (NMR) spectroscopy will be indispensable. researchgate.net Vibrational sum-frequency spectroscopy (VSFS) could be particularly useful for studying the molecular orientation and conformation of 1,4-didodecylnaphthalene at interfaces. nih.gov Time-resolved fluorescence spectroscopy could be employed to investigate the photophysical properties of hybrid materials containing this compound, shedding light on energy transfer and charge separation processes.
| Technique | Information Gained | Research Focus |
| Scanning Tunneling Microscopy (STM) | High-resolution imaging of molecular self-assembly on conductive surfaces. | Elucidating the 2D packing and orientation of 1,4-didodecylnaphthalene. |
| Atomic Force Microscopy (AFM) | Topographical imaging of self-assembled structures on various surfaces. | Characterizing the morphology and mechanical properties of thin films. |
| Raman Spectroscopy | Vibrational modes of the molecule, providing information on chemical structure and intermolecular interactions. | Studying the effects of hybridization and self-assembly on molecular vibrations. |
| Vibrational Sum-Frequency Spectroscopy (VSFS) | Surface-specific vibrational information, including molecular orientation. | Determining the orientation of the naphthalene core and dodecyl chains at interfaces. |
Theoretical Prediction of Undiscovered Properties
Computational modeling and theoretical calculations are becoming increasingly powerful tools for predicting the properties of molecules and materials before they are synthesized. For 1,4-didodecylnaphthalene, future research will likely involve a significant computational component to explore its potential properties and guide experimental efforts.
Density functional theory (DFT) can be used to calculate the electronic structure, molecular orbitals (HOMO/LUMO), and spectroscopic properties of 1,4-didodecylnaphthalene. nih.govmdpi.com These calculations can provide insights into its potential as an electronic material. Molecular dynamics (MD) simulations will be crucial for understanding the self-assembly behavior of 1,4-didodecylnaphthalene in different environments, predicting the most stable supramolecular architectures.
Quantitative Structure-Property Relationship (QSPR) models could also be developed to predict various physicochemical properties of 1,4-didodecylnaphthalene and related alkylnaphthalenes. These models can correlate molecular structure with properties like solubility, boiling point, and surface tension, which is valuable for designing applications.
Sustainable Synthesis and Green Chemistry Approaches
As with all chemical manufacturing, there is a growing emphasis on developing environmentally friendly and sustainable methods for producing 1,4-didodecylnaphthalene. Future research in this area will focus on applying the principles of green chemistry to its synthesis. nih.gov
This includes the use of greener solvents, such as water or bio-based solvents, to replace traditional volatile organic compounds. rsc.org The development of catalytic methods that are highly efficient and selective will also be a priority. This could involve exploring solid acid catalysts or biocatalysts to replace traditional homogeneous catalysts that are often difficult to separate from the reaction mixture.
| Green Chemistry Principle | Application to 1,4-Didodecylnaphthalene Synthesis | Potential Benefits |
| Use of Renewable Feedstocks | Sourcing naphthalene and dodecene from bio-based routes. | Reduced reliance on fossil fuels, lower carbon footprint. |
| Catalysis | Employing reusable solid acid catalysts or enzymes. | Increased reaction efficiency, easier product purification, reduced waste. |
| Safer Solvents and Auxiliaries | Utilizing supercritical fluids or ionic liquids as reaction media. | Reduced environmental impact, improved safety. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. | Minimized by-product formation, less waste. |
Conclusion
Recapitulation of Key Research Insights
Research into 1,4-disubstituted naphthalenes has provided a solid foundation for understanding the potential characteristics of 1,4-didodecylnaphthalene. The core naphthalene (B1677914) structure is a robust aromatic platform, and functionalization at the 1 and 4 positions is a well-established strategy for tuning its electronic and physical properties. Studies on related compounds, such as 1,4-dimethylnaphthalene (B47064), have demonstrated that this molecular scaffold can be readily modified to create precursors for biomedical applications, including systems for the controlled release of singlet oxygen. nih.govresearchgate.net These investigations have shown that the naphthalene core can be systematically functionalized to optimize molecules for specific environments, such as enhancing their incorporation into biocompatible carrier materials. nih.gov
Furthermore, advancements in catalysis have made the naphthalene core a target for complex chemical transformations. For instance, dearomative 1,4-difunctionalization reactions have been developed to convert flat naphthalene structures into three-dimensional molecules, highlighting the synthetic versatility of this aromatic system. nih.gov While direct experimental data on 1,4-didodecylnaphthalene remains limited in publicly accessible research, the principles established for other 1,4-disubstituted naphthalenes suggest that the two long dodecyl chains would significantly influence its solubility, self-assembly behavior, and thermal properties. The alkyl chains would likely impart a high degree of lipophilicity and could drive the formation of ordered structures in the solid state or in solution.
Broader Implications for Naphthalene Chemistry and Material Science
The study of molecules like 1,4-didodecylnaphthalene has broader implications for both fundamental naphthalene chemistry and the development of new materials. The attachment of long alkyl chains to an aromatic core is a common design principle in material science for creating liquid crystals, organic semiconductors, and other functional soft materials. The interplay between the rigid, planar naphthalene unit and the flexible, bulky dodecyl chains is expected to lead to unique packing arrangements and phase behaviors.
This understanding contributes to a growing library of structure-property relationships that can guide the design of next-generation materials. For instance, the insights gained from studying how alkyl chain length affects the properties of other aromatic systems can be extrapolated to predict how 1,4-didodecylnaphthalene might behave in applications such as organic field-effect transistors or as a component in phase-change materials for thermal energy storage. The synthetic methods developed for creating 1,4-disubstituted naphthalenes also enrich the toolkit available to chemists for building complex, functional molecules from simple aromatic precursors. nih.gov
Outlook for 1,4-Didodecylnaphthalene as a Versatile Molecular Platform
Looking ahead, 1,4-didodecylnaphthalene holds promise as a versatile molecular platform for a range of scientific and technological applications. Its long alkyl chains make it an excellent candidate for use as a high-performance lubricant or as a process oil in polymer applications where high thermal stability and low volatility are required. The naphthalene core provides a site for further chemical modification, allowing for the introduction of a wide array of functional groups.
This adaptability opens the door to creating a family of specialized molecules derived from a common 1,4-didodecylnaphthalene backbone. For example, the introduction of polar functional groups could lead to the development of novel surfactants or compatibilizers for polymer blends. Furthermore, the inherent fluorescence of the naphthalene core, combined with the processability afforded by the dodecyl chains, could be exploited in the development of new organic electronic materials or sensors. The continued exploration of synthetic methodologies to functionalize the naphthalene ring will be crucial in realizing the full potential of 1,4-didodecylnaphthalene as a foundational building block in advanced material design. nih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
